molecular formula C23H23N3O4S B2500529 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid CAS No. 735336-28-4

1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B2500529
CAS No.: 735336-28-4
M. Wt: 437.51
InChI Key: BXKDVFVJFOKBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid is a quinazolinone derivative with a benzyl group at position 3, a sulfanyl-acetyl linker, and a piperidine-4-carboxylic acid moiety. Its core structure is characterized by the 3,4-dihydroquinazolin-4-one scaffold, which is associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

1-[2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-20(25-12-10-17(11-13-25)22(29)30)15-31-23-24-19-9-5-4-8-18(19)21(28)26(23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKDVFVJFOKBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a benzyl group, and a sulfanyl moiety, which contribute to its pharmacological properties. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. A study on related compounds demonstrated that 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-substituted thiosemicarbazides displayed significant antimicrobial activity against various bacterial strains. The presence of the benzyl group and the sulfanyl moiety was crucial for enhancing this activity .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS1E. coli32 µg/mL
AS2S. aureus16 µg/mL
AS3P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. A study reported that compounds with similar structural motifs inhibited the proliferation of cancer cell lines, suggesting that modifications to the quinazoline core can enhance cytotoxicity against tumor cells. Specifically, compounds with electron-withdrawing groups showed increased activity against breast cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BHeLa (Cervical)10.0
Compound CA549 (Lung)15.0

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : The presence of sulfur in the structure may contribute to antioxidant activity, protecting cells from oxidative stress.

Study on Antimicrobial Effects

A recent investigation into the antimicrobial effects of related compounds revealed that those containing the sulfanyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety plays a critical role in mediating these effects.

Study on Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that modifications to the quinazoline structure significantly impacted cytotoxicity levels. For instance, introducing different substituents on the benzyl ring altered interactions with cellular targets, enhancing anticancer efficacy.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • The compound exhibits significant antibacterial properties. Studies have shown that derivatives containing the piperidine nucleus demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfamoyl group is linked to enhanced antibacterial action and enzyme inhibition .
  • Enzyme Inhibition
    • Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. For instance, certain derivatives demonstrated strong inhibitory activity against urease, which is crucial for the treatment of infections caused by urease-producing bacteria .
  • Anti-inflammatory Effects
    • The quinazolinone core in this compound is known for its anti-inflammatory properties. It may act as a COX-2 inhibitor, which is significant in managing pain and inflammation . The structure allows it to interact with specific molecular targets involved in inflammatory pathways.

Case Study 1: Antibacterial Screening

A recent study synthesized a series of compounds related to 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid and evaluated their antibacterial efficacy. The results indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against Salmonella typhi, showcasing their potential as effective antimicrobial agents .

Case Study 2: Enzyme Inhibition Profile

Research focusing on the enzyme inhibition profile of synthesized derivatives revealed that several compounds showed promising results against acetylcholinesterase (AChE), with some achieving IC50 values indicative of strong inhibitory effects. This suggests a potential application in treating conditions like Alzheimer's disease where AChE inhibitors are beneficial .

Comparison with Similar Compounds

Structural Analogues from the AS Series ()

The 2015 study synthesized 10 quinazolinone derivatives (AS1–AS10) with varying substituents. Key structural analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
AS1 Cyclohexyl hydrazinecarbothioamide C₂₂H₂₅N₅OS 407.53 Mp: 215–218°C; IR peaks: NH, C=O, C=N, C=S
AS2 N-Benzyl hydrazinecarbothioamide C₂₃H₂₁N₅OS 415.50 Mp: 231–233°C; NMR-confirmed regiochemistry
AS8 4-Chlorophenyl hydrazinecarbothioamide C₂₂H₁₈ClN₅OS 443.93 Antitubercular MIC: 3 µg/mL
AS9 4-Nitrophenyl hydrazinecarbothioamide C₂₂H₁₈N₆O₃S 454.48 Antitubercular MIC: 3 µg/mL

Key Differences vs. Target Compound :

  • The target compound replaces the hydrazinecarbothioamide group with a sulfanyl-acetyl-piperidine-4-carboxylic acid chain, enhancing polarity and hydrogen-bonding capacity.
  • AS8 and AS9 exhibit antitubercular activity due to electron-withdrawing substituents (Cl, NO₂), suggesting that similar modifications to the target compound could improve bioactivity .

Piperidine-4-Carboxylic Acid Derivatives ()

Other piperidine-4-carboxylic acid derivatives with quinazolinone or heterocyclic cores include:

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Notable Features
CAS 568567-68-0 () 2,3-Dimethylphenyl-quinazolinone C₂₅H₂₅N₃O₃S 451.16 Increased lipophilicity due to methyl groups
Y020-1861 () 5-Chloro-2-methoxyphenyl-quinazolinone C₂₃H₂₃ClN₄O₄S 486.98 Carboxamide terminus; potential CNS permeability
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid () Benzodioxin sulfonyl C₁₄H₁₇NO₆S 327.35 High polarity (TPSA: 102); low rotatable bonds (3)

Key Differences vs. Target Compound :

  • The target compound’s 3-benzyl-quinazolinone core provides a balance of aromatic stacking and moderate hydrophobicity.

Insights :

  • The target compound’s carboxylic acid group may improve solubility but reduce membrane permeability compared to AS8’s chlorophenyl group .
  • Analogues with electron-withdrawing groups (AS8, AS9) show higher antitubercular activity, suggesting that modifying the benzyl group in the target compound with Cl or NO₂ could enhance efficacy .

Q & A

Q. What are the common synthetic routes for 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid, and how can impurities be minimized during synthesis?

Methodological Answer: The compound is typically synthesized via a multi-step process involving (i) condensation of 3-benzyl-4-oxo-3,4-dihydroquinazoline-2-thiol with a bromoacetyl-piperidine intermediate, followed by (ii) acid-catalyzed cyclization. Key challenges include controlling sulfanyl-acetyl coupling efficiency and minimizing residual solvents or unreacted intermediates.

  • Impurity Mitigation:
    • Use HPLC-MS with a C18 column (Buffer: 15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) to monitor byproducts like epimeric impurities or hydrolyzed intermediates .
    • Optimize reaction stoichiometry (1:1.2 molar ratio of thiol to bromoacetyl intermediate) to reduce dimerization .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6) should confirm the presence of the benzyl group (δ 4.5–5.0 ppm, singlet for CH2) and piperidine ring protons (δ 1.5–3.0 ppm).
    • 13C NMR verifies the carbonyl groups (C=O at ~170–175 ppm) and sulfur linkages (C-S at ~40–50 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Expected [M+H]+ ion matches the molecular formula C21H22N3O4S (exact mass: 412.1332). Deviations >2 ppm indicate impurities .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility:
    • Test in DMSO (primary stock) and aqueous buffers (pH 2–9). LogP values (~0.28) predict moderate hydrophilicity, but empirical validation is critical .
  • Stability:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products often include hydrolyzed sulfanyl-acetyl bonds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search:
    • Use density functional theory (DFT) at the B3LYP/6-31G* level to model sulfanyl-acetyl coupling energetics. Transition-state analysis identifies rate-limiting steps (e.g., thiolate nucleophilic attack) .
    • Machine Learning (ML):
  • Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DBU) for yield improvement .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization:
    • Use a 3D tumor spheroid model alongside 2D monolayer assays to account for microenvironmental effects on activity.
    • Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity (KD) to quinazoline-binding proteins .
  • Data Normalization:
    • Normalize IC50 values using internal controls (e.g., staurosporine for cytotoxicity) and correct for compound aggregation via dynamic light scattering (DLS) .

Q. How can researchers design experiments to elucidate the compound’s structure-activity relationship (SAR) for quinazoline-based targets?

Methodological Answer:

  • Fragment Replacement Studies:
    • Synthesize analogs with modified benzyl groups (e.g., 4-fluoro-benzyl) or piperidine substituents (e.g., 3-methyl-piperidine) to probe steric/electronic effects.
    • Use molecular docking (AutoDock Vina) to map interactions with the ATP-binding pocket of kinase targets .
  • Free-Wilson Analysis:
    • Statistically correlate substituent changes (e.g., sulfanyl vs. sulfonyl) with activity trends using multivariate regression .

Q. What methodologies address batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Quality-by-Design (QbD):
    • Implement a central composite design (CCD) to optimize reaction parameters (temperature, pH, catalyst loading).
    • Monitor critical quality attributes (CQAs) like enantiomeric excess (≥98%) via chiral HPLC .
  • Stability-Indicating Assays:
    • Use forced degradation (UV light, oxidative stress) to identify degradation pathways and establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.